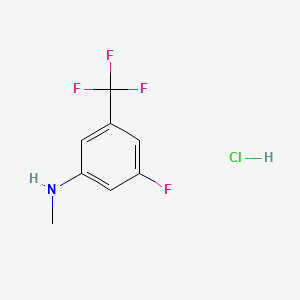![molecular formula C6H2BF7KN B13475009 Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron atom bonded to a pyridine ring, which is further substituted with fluorine and trifluoromethyl groups. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the transfer of functional groups and the formation of new chemical bonds. This makes the compound a valuable intermediate in many synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
Uniqueness
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific substitution pattern on the pyridine ring. The presence of both fluorine and trifluoromethyl groups imparts distinct electronic properties, making it particularly useful in reactions that require high reactivity and selectivity. Its stability and compatibility with various reaction conditions further enhance its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C6H2BF7KN |
|---|---|
Molecular Weight |
270.99 g/mol |
IUPAC Name |
potassium;trifluoro-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H2BF7N.K/c8-4-1-3(7(12,13)14)2-15-5(4)6(9,10)11;/h1-2H;/q-1;+1 |
InChI Key |
HODHCUNYKVRWHC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(N=C1)C(F)(F)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
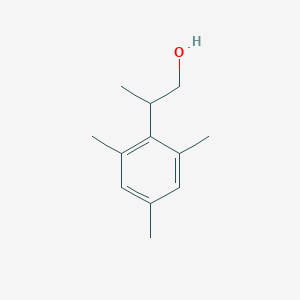
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
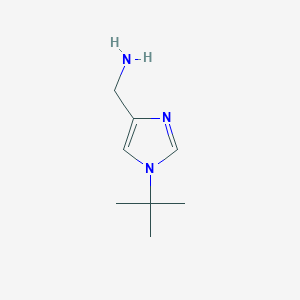
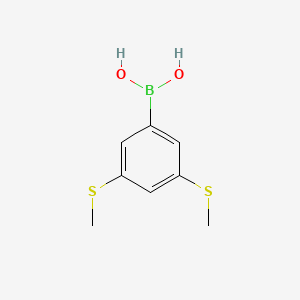
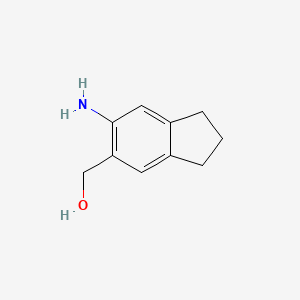
![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
